8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
“8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic compound that belongs to the class of imidazo[2,1-f]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyethoxyethyl, trimethyl, and phenylpropyl groups through various substitution and addition reactions. Common reagents used in these steps include alkyl halides, alcohols, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core or the phenylpropyl group.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” may be studied for its potential as a therapeutic agent
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antiviral activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies using techniques like molecular docking, spectroscopy, and crystallography are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purines with different substituents. Examples are:
- 1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
The uniqueness of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-16-17(2)28-19-20(24-22(28)26(16)12-14-32-15-13-29)25(3)23(31)27(21(19)30)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,29H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIVUHFASATSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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